molecular formula C8H8N4 B1596637 2-Methyl-5-phenyl-2H-tetrazole CAS No. 20743-49-1

2-Methyl-5-phenyl-2H-tetrazole

Cat. No.: B1596637
CAS No.: 20743-49-1
M. Wt: 160.18 g/mol
InChI Key: BARMWGRHJNLIAC-UHFFFAOYSA-N
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Description

2-Methyl-5-phenyl-2H-tetrazole is a chemical compound with the molecular formula C8H8N4 and a molecular weight of 160.18 g/mol. It is a derivative of tetrazole, a class of heterocyclic aromatic organic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is known for its unique structural and chemical properties, making it valuable in various scientific and industrial applications.

Scientific Research Applications

2-Methyl-5-phenyl-2H-tetrazole has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. Some of its notable applications include:

  • Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the preparation of other chemical compounds.

  • Biology: It is employed in biochemical studies to investigate enzyme inhibition and protein interactions.

  • Medicine: this compound is explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

  • Industry: The compound is utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

  • Biological Activity : While the specific mechanism of action for 2-Methyl-5-phenyl-2H-tetrazole may vary depending on its application, tetrazoles and their derivatives play essential roles in medicinal and pharmaceutical contexts. For example, some tetrazole-containing compounds exhibit xanthine oxidase inhibitory activity, making them potential candidates for gout treatment .

Physical and Chemical Properties

  • Structure : A five-membered aza ring with 6π electrons .

Safety and Hazards

  • Handling : Use caution when handling and avoid exposure to heat or friction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-phenyl-2H-tetrazole typically involves the reaction of phenylhydrazine with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the tetrazole ring. The reaction conditions include heating the mixture to a specific temperature and maintaining an acidic environment to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and pH, to ensure consistent product quality and yield. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-phenyl-2H-tetrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the electronic properties of the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic or neutral medium.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used to reduce the compound. The reaction is usually performed in anhydrous conditions to prevent hydrolysis.

  • Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as halides or alkylating agents. The reaction conditions depend on the specific nucleophile and the desired substitution product.

Major Products Formed:

  • Oxidation Products: Oxidation of this compound can lead to the formation of phenylhydrazine derivatives or other oxidized tetrazole derivatives.

  • Reduction Products: Reduction of the compound can result in the formation of amines or other reduced tetrazole derivatives.

  • Substitution Products: Nucleophilic substitution reactions can produce a variety of substituted tetrazole derivatives, depending on the nucleophile used.

Comparison with Similar Compounds

2-Methyl-5-phenyl-2H-tetrazole is compared with other similar compounds, such as 5-aminotetrazole and 2H-tetrazole. These compounds share the tetrazole ring structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its phenyl group, which imparts distinct chemical and biological properties compared to other tetrazole derivatives.

List of Similar Compounds

  • 5-Aminotetrazole: A tetrazole derivative with an amino group at the 5-position.

  • 2H-tetrazole: A basic tetrazole structure without additional substituents.

  • 5-Phenyltetrazole: A tetrazole derivative with a phenyl group at the 5-position.

Properties

IUPAC Name

2-methyl-5-phenyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c1-12-10-8(9-11-12)7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARMWGRHJNLIAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00317307
Record name 2-Methyl-5-phenyl-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00317307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20743-49-1
Record name 2-Methyl-5-phenyltetrazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314080
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-5-phenyl-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00317307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYL-5-PHENYL-2H-TETRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWD4NM5XS6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

5-phenyl-2-H-tetrazole (4 g, 27.36 mmol) was taken into NaOH (2.18 g, 54 mmol, dissolved in 10 ml of water), cooled to 0° C., methyl iodide (8.5 g, 60 mmol, dissolved in 40 ml acetone) was added and the reaction mixture was refluxed at 55° C. for 2 hours. The solvent was evaporated and the residue was dissolved in benzene. The benzene layer was washed with water, brine, dried over anhydrous Na2SO4 and concentrated. The residue was purified by column chromatography using 60-120 mesh size silica gel (10% ethyl acetate in pet-ether as eluent) to obtain 2-methyl-5-phenyl-2H-tetrazole as white solid (2 g, 46%).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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